N-(5-methyl-1,3-thiazol-2-yl)benzamide
Overview
Description
“N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the linear formula C11H10N2OS . It has a molecular weight of 218.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for “N-(5-methyl-1,3-thiazol-2-yl)benzamide” were not found, thiazole derivatives have been synthesized by reacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . Another method involves converting compounds to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .
Molecular Structure Analysis
The thiazole ring in “N-(5-methyl-1,3-thiazol-2-yl)benzamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
“N-(5-methyl-1,3-thiazol-2-yl)benzamide” has a molecular weight of 218.279 . Thiazole, a parent material for various chemical compounds including “N-(5-methyl-1,3-thiazol-2-yl)benzamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
- Thiazoles, including N-(5-methyl-1,3-thiazol-2-yl)benzamide, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have investigated the potential of thiazole derivatives as antioxidants .
- Thiazole derivatives have demonstrated antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. N-(5-methyl-1,3-thiazol-2-yl)benzamide may be explored as an antimicrobial agent .
- Thiazoles have shown promise as antitumor agents. Researchers have studied their cytotoxic effects on cancer cells. N-(5-methyl-1,3-thiazol-2-yl)benzamide could potentially be investigated further for its antitumor properties .
- Inflammation plays a role in various diseases. Thiazole derivatives, including N-(5-methyl-1,3-thiazol-2-yl)benzamide, have been evaluated for their anti-inflammatory effects. These compounds may help modulate inflammatory responses .
- Neuroprotective agents are essential for preventing or slowing down neurodegenerative diseases. Thiazoles have been explored for their neuroprotective properties. N-(5-methyl-1,3-thiazol-2-yl)benzamide could be investigated in this context .
- Thiazoles can chelate metal ions, which is relevant in various biological processes. Researchers have examined the metal chelating activity of thiazole derivatives, including N-(5-methyl-1,3-thiazol-2-yl)benzamide .
Antioxidant Properties
Antimicrobial Activity
Antitumor and Cytotoxic Effects
Anti-Inflammatory Activity
Neuroprotective Potential
Metal Chelating Activity
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that they may interact with a wide range of molecular targets.
Mode of Action
For example, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with cellular receptors or other proteins .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability .
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that they may have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGBNFORMCPFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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